N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPZXJDKZYUUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amine Addition: The acid chloride is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired carboxamide.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, catalysts and alternative reagents may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the amide bond, yielding 6-(trifluoromethyl)pyridine-3-carboxylic acid and 2,2,2-trifluoroethylammonium chloride .
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Basic Hydrolysis : NaOH (4M) in aqueous ethanol generates the corresponding carboxylate salt.
Reaction Outcomes
| Condition | Product A | Product B |
|---|---|---|
| HCl (reflux) | Pyridine-3-carboxylic acid derivative | Trifluoroethylamine salt |
| NaOH (aqueous) | Carboxylate salt | Free amine |
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature (due to CF₃ and amide groups) directs electrophiles to the C-2 and C-4 positions. Examples include:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C-4 .
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Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ generates halogenated derivatives .
Regioselectivity Trends
| Electrophile | Position | Rationale |
|---|---|---|
| NO₂⁺ | C-4 | Meta-directing effect of CF₃ |
| Br⁺ | C-2 | Ortho/para-directing amide group |
Nucleophilic Reactions at the Trifluoroethyl Group
The N-bound trifluoroethyl group can participate in SN2 reactions with strong nucleophiles (e.g., thiols or amines):
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Reaction with sodium hydrosulfide (NaSH) in DMF replaces the trifluoroethyl group with a thiol (-SH).
-
Ammonolysis with NH₃ in methanol yields the free amine and a trifluoroethanol byproduct .
Radical-Mediated Functionalization
The trifluoromethyl group on the pyridine ring can engage in radical cross-coupling reactions under metallaphotoredox conditions (e.g., Ir photocatalysts, visible light) . For example:
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Three-component coupling with nitroarenes and alkylamines generates branched N-trifluoroalkyl anilines .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential as a pharmaceutical agent due to its ability to modulate biological activities through specific molecular interactions.
Enzyme Inhibition
Research has indicated that N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide can act as an inhibitor for various enzymes. The trifluoromethyl groups enhance the compound's lipophilicity and binding affinity, which can lead to improved interactions with target proteins.
Table 1: Enzyme Inhibition Effects
| Enzyme Target | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | |
| Protein Kinase | Increased inhibition potency compared to non-fluorinated analogs |
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against resistant strains of bacteria. Studies indicate its effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's activity against MRSA, demonstrating significant inhibition with an IC50 value lower than traditional antibiotics, suggesting its potential as a therapeutic agent for resistant infections .
Agrochemical Applications
Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy and stability. This compound is being explored for use in developing new pesticides.
Pesticidal Properties
Research indicates that this compound exhibits higher effectiveness against agricultural pests compared to conventional pesticides.
Table 2: Pesticidal Efficacy
| Pest Target | Effectiveness | Reference |
|---|---|---|
| Aphids | Significant reduction in population | |
| Fungal Pathogens | Enhanced fungicidal activity compared to non-fluorinated compounds |
Synthesis and Derivative Development
The synthesis of this compound involves several organic reactions that can be optimized for yield and purity. The compound serves as an intermediate in synthesizing various bioactive derivatives.
Synthetic Routes
Common synthetic routes include:
- Reaction of trifluoroacetic anhydride with pyridine derivatives.
- Use of coupling agents to facilitate the formation of carboxamide linkages.
Table 3: Synthetic Methods Overview
Future Directions and Research Trends
Ongoing research is focused on exploring the full potential of this compound in various domains:
- Cancer Therapeutics : Investigating cytotoxic effects on cancer cell lines.
- Novel Agrochemical Formulations : Developing formulations that leverage the compound's unique properties for enhanced pest control.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding interactions through hydrophobic effects and electronic interactions.
Comparison with Similar Compounds
The following analysis compares N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide with structurally related fluorinated pyridine and furopyridine carboxamides, focusing on substituent effects, synthetic routes, and inferred properties.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Analogues
*Calculated based on molecular formula C₉H₆F₆N₂O.
†From ; ‡From .
Key Observations:
- Fluorine Content and Positioning: The target compound contains six fluorine atoms, maximizing electronegativity and lipophilicity compared to analogues with fewer fluorine atoms (e.g., ). The trifluoromethyl group at position 6 likely enhances metabolic stability compared to non-fluorinated or mono-fluorinated pyridines .
- Amide Side Chain: The 2,2,2-trifluoroethyl group in the target compound may confer greater resistance to amide hydrolysis compared to methyl or piperidinyl substituents (e.g., ). The steric bulk of the trifluoroethyl group could also influence target binding selectivity.
Biological Activity
N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with trifluoromethyl groups and a carboxamide functional group. Its chemical formula is and it has a molecular weight of 300.19 g/mol. The presence of multiple fluorine atoms significantly influences its biological properties by enhancing lipophilicity and metabolic stability.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets. The trifluoromethyl moiety can increase the binding affinity to proteins by stabilizing interactions through hydrophobic effects and potential halogen bonding. This has been observed in various studies focusing on similar compounds.
Biological Activity Overview
-
Antitumor Activity :
- In vitro studies have shown that related pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a compound with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) while sparing non-cancerous cells, indicating selective toxicity .
- A comparative study highlighted that modifications in the pyridine structure could lead to improved selectivity and potency against tumor cells .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
-
Case Study 1: Anticancer Efficacy
A study involving a similar trifluoromethylated pyridine compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The compound was administered at varying doses over a period of 30 days, resulting in a marked reduction in tumor size compared to controls . -
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of trifluoromethylated compounds. It was found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Target Cells |
|---|---|---|---|
| Compound A | Antitumor | 0.126 | MDA-MB-231 |
| Compound B | Anti-inflammatory | 0.75 | RAW 264.7 (macrophages) |
| Compound C | Antimicrobial | 1.5 | E. coli |
Table 2: Comparative Analysis of Trifluoromethylated Compounds
| Compound Name | Fluorine Substituents | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Compound D | 3 CF3 groups | High | EGFR inhibition |
| Compound E | 1 CF3 group | Moderate | NF-kB pathway inhibition |
Q & A
Q. How can the synthesis of N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires evaluating reaction conditions and purification techniques. For example, coupling 2,2,2-trifluoroethylamine with pyridinecarboxylic acid derivatives under mild acidic conditions (e.g., HCl) can yield the target compound, but yields may vary (25–44% in analogous reactions) . Key steps include:
- Reagent selection: Use activated esters (e.g., pentafluorophenyl esters) to enhance coupling efficiency.
- Purification: Employ preparative HPLC or SFC (supercritical fluid chromatography) for enantiomer separation, as demonstrated for structurally similar compounds .
- Characterization: Confirm purity via NMR (e.g., δ 7.71–7.98 ppm for aromatic protons) and ESI-MS (e.g., m/z 388.1–391.1 for related analogs) .
Table 1: Comparative Synthesis Data for Analogous Compounds
| Compound ID | Starting Amine | Reagent | Yield (%) | Key Spectral Data |
|---|---|---|---|---|
| 128 | 2,2,2-Trifluoroethylamine·HCl | 274 | 25 | NMR: 7.71–7.72 (m, 1H); ESIMS m/z: 388.1 |
| 133 | 2,2,2-Trifluoroethylamine·HCl | 278 | 44 | NMR: 7.98 (d, 1H); ESIMS m/z: 391.1 |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Beyond NMR and ESI-MS, advanced techniques include:
- X-ray crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., fluorine-mediated packing in co-crystal structures of related compounds) .
- NMR: Monitor fluorinated groups (e.g., trifluoroethyl and trifluoromethyl) to detect synthetic byproducts .
- HPLC-MS/MS: Quantify trace impurities in biological matrices during pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) influence the compound’s bioactivity and metabolic stability?
Methodological Answer: Fluorination enhances metabolic stability and bioavailability via:
- Electron-withdrawing effects: Trifluoromethyl groups reduce basicity of adjacent amines, improving membrane permeability .
- Steric shielding: The trifluoroethyl group protects labile bonds (e.g., amides) from enzymatic degradation, as seen in antiviral agents like lenacapavir .
- Comparative studies: Replace trifluoromethyl with methyl or chloro groups to assess changes in IC values (e.g., 10-fold potency differences observed in CGRP receptor antagonists) .
Table 2: Fluorination Impact on Pharmacological Properties
| Modification | Bioactivity (IC) | Metabolic Half-life (h) | Reference |
|---|---|---|---|
| Trifluoromethyl | 5 nM | 12.3 | |
| Methyl | 50 nM | 4.7 |
Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer: Contradictions may arise from assay conditions or structural variants. Mitigation strategies include:
- Standardized protocols: Use uniform cell lines (e.g., HEK293 for receptor-binding assays) and buffer conditions (pH 7.4, 1% DMSO) .
- Structural validation: Confirm compound identity via X-ray crystallography, as discrepancies in co-crystal structures (e.g., N74D mutant binding vs. wild-type) can explain potency variations .
- Meta-analysis: Compare datasets from analogous compounds (e.g., pyridinecarboxamide derivatives) to identify trends in fluorine-driven activity .
Q. What computational methods are effective for predicting binding modes of this compound to therapeutic targets?
Methodological Answer: Molecular docking and MD simulations are critical:
- Docking software (AutoDock Vina): Model interactions between the trifluoromethyl group and hydrophobic pockets (e.g., HIV-1 capsid protein) .
- Free-energy perturbation (FEP): Quantify binding affinity changes upon fluorination (e.g., ΔΔG = -2.1 kcal/mol for trifluoroethyl vs. ethyl substitutions) .
- Validation: Cross-reference predictions with cryo-EM or crystallographic data (e.g., PDB ID: 7RJ4 for lenacapavir) .
Data Contradiction Analysis
Q. Why do similar pyridinecarboxamide derivatives exhibit divergent solubility profiles despite identical core structures?
Methodological Answer: Subtle structural differences (e.g., fluorine positioning) drastically alter solubility:
- LogP calculations: Trifluoromethyl groups increase lipophilicity (LogP = 2.8 vs. 1.5 for non-fluorinated analogs) .
- Crystallinity: Fluorine-rich compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) form tightly packed crystals, reducing aqueous solubility .
- Mitigation: Introduce polar groups (e.g., morpholine) while retaining fluorination, as in YM-201636 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
